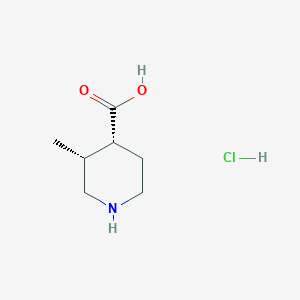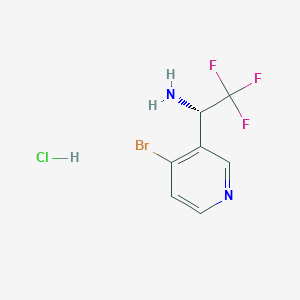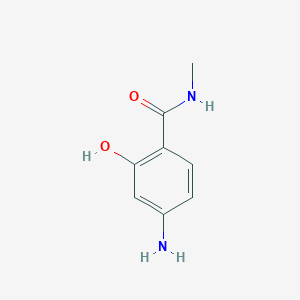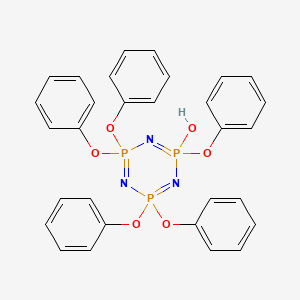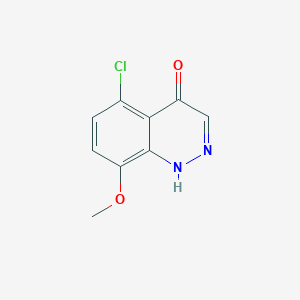
5-Chloro-8-methoxycinnolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-methoxycinnolin-4-ol is a chemical compound belonging to the cinnoline family It is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and a hydroxyl group at the 4th position on the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxycinnolin-4-ol typically involves the chlorination of a precursor compound followed by methoxylation and hydroxylation. One common method involves the use of 4-chloro-2-nitrophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous-flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-8-methoxycinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while substitution of the chlorine atom can result in various substituted cinnoline derivatives .
Applications De Recherche Scientifique
5-Chloro-8-methoxycinnolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Chloro-8-methoxycinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects. For example, it may inhibit DNA replication enzymes, thereby exhibiting antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the methoxy group.
5,7-Dichloro-8-quinolinol: Contains an additional chlorine atom.
8-Hydroxy-5-nitroquinoline: Contains a nitro group instead of a methoxy group.
Uniqueness
5-Chloro-8-methoxycinnolin-4-ol is unique due to the presence of both a chlorine atom and a methoxy group on the cinnoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
5-chloro-8-methoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-3-2-5(10)8-6(13)4-11-12-9(7)8/h2-4H,1H3,(H,12,13) |
Clé InChI |
LMDXHAUAFJUPRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Cl)C(=O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)
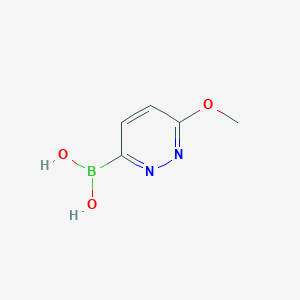
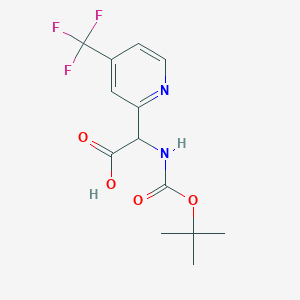
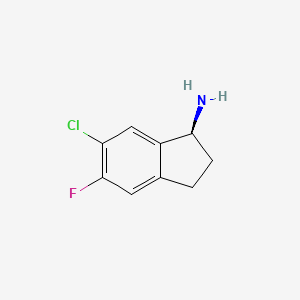

![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)
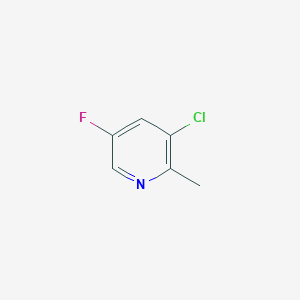
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)

